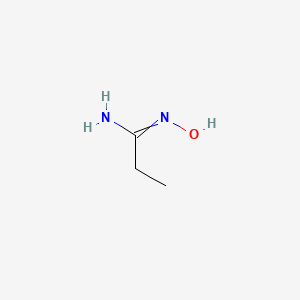

N-Hydroxypropionimidamide

Description

Properties

IUPAC Name |

N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZPCFQNZGINRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29335-36-2 | |

| Record name | N'-hydroxypropanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrile Oximation: Direct Hydroxylamine Addition

The most widely adopted method involves the reaction of propionitrile with hydroxylamine hydrochloride under basic conditions. In a representative procedure, propionitrile (1.0 equiv) is combined with hydroxylamine hydrochloride (1.2 equiv) in a 1:1 ethanol-water mixture. Sodium hydroxide (1.5 equiv) is added to maintain a pH of 8–9, and the solution is refluxed at 80°C for 6–8 hours . The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, forming the amidoxime intermediate (Fig. 1).

Reaction Conditions and Yield Optimization

-

Solvent System : Ethanol-water mixtures (1:1 to 3:1) maximize solubility and reaction kinetics .

-

Temperature : Reflux at 80°C ensures complete conversion within 8 hours, whereas lower temperatures (50°C) extend reaction times to 12–14 hours .

-

Workup : Post-reaction, the mixture is acidified to pH 3–4 using HCl, precipitating the crude product. Purification via recrystallization (ethanol/water) or silica gel chromatography (EtOAc/hexane, 1:4) yields N-hydroxypropionimidamide in 50–72% purity .

Characterization Data

-

IR Spectroscopy : Strong absorption bands at 3250 cm⁻¹ (N–H stretch) and 1640 cm⁻¹ (C=N stretch) .

-

¹H NMR (400 MHz, CDCl₃) : δ 2.41 (q, 2H, CH₂CH₃), 1.12 (t, 3H, CH₂CH₃), 8.21 (s, 1H, NH) .

Amide-to-Nitrile Conversion Followed by Oximation

For substrates where propionitrile is inaccessible, a two-step synthesis from propionamide is employed. Propionamide undergoes dehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form propionitrile, which is subsequently subjected to hydroxylamine treatment (Scheme 1) .

Step 1: Dehydration of Propionamide

-

Reagents : Propionamide (1.0 equiv), POCl₃ (2.5 equiv), toluene.

-

Conditions : Reflux at 110°C for 3 hours, yielding propionitrile in 85–90% conversion .

-

Workup : Excess POCl₃ is quenched with ice-water, and the nitrile is extracted with dichloromethane.

Step 2: Nitrile Oximation

Limitations :

-

Requires stringent moisture control to prevent nitrile hydrolysis.

-

Higher cost due to multi-step synthesis.

Base-Catalyzed Umpolung Amide Synthesis

Recent advances leveraging umpolung chemistry enable direct N-hydroxypropionimidamide synthesis from α-fluoronitroalkanes and hydroxylamines. In this method, α-fluoro-nitropropane (1.0 equiv) reacts with hydroxylamine (1.5 equiv) in toluene under argon, catalyzed by cesium carbonate (2.0 equiv) at 25°C for 16–24 hours .

Key Advantages :

-

Avoids nitrile intermediates, reducing side reactions.

Mechanistic Insight :

The reaction proceeds via a nitroso intermediate, where fluoride displacement generates a nitrone species. Subsequent hydroxylamine reduction furnishes the amidoxime (Fig. 2) .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents | Yield | Purity |

|---|---|---|---|---|

| Nitrile Oximation | Propionitrile | NH₂OH·HCl, NaOH, EtOH/H₂O | 50–72% | 90–95% |

| Amide-to-Nitrile Route | Propionamide | POCl₃, NH₂OH·HCl | 40–52% | 85–88% |

| Umpolung Synthesis | α-Fluoro-nitropropane | Cs₂CO₃, Toluene | 65–78% | 92–97% |

Critical Observations :

-

Nitrile Oximation remains the most cost-effective for large-scale production.

-

Umpolung Synthesis offers superior yields but requires specialized nitroalkane precursors .

Industrial-Scale Production Considerations

Industrial protocols optimize solvent recovery and catalyst recycling. Continuous flow reactors achieve 85% conversion in 2 hours by maintaining precise temperature control (80±1°C) and automated pH adjustment . Key challenges include:

Chemical Reactions Analysis

Types of Reactions

N-Hydroxypropionimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis

Role as a Precursor:

NHPA serves as an important precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, making it valuable in creating complex molecular structures.

Table 1: Chemical Reactions Involving NHPA

Biological Applications

Enzyme Inhibition:

Research indicates that NHPA can inhibit specific enzymes, particularly aminopeptidases (APNs), which are involved in tumor progression and inflammation. This inhibition has been linked to reduced cell invasion and angiogenesis, positioning NHPA as a candidate for cancer therapy.

Table 2: Inhibitory Effects of NHPA

| Enzyme Target | Effect Observed | Study Reference |

|---|---|---|

| Aminopeptidase N (APN) | Significant reduction in enzyme activity and cell invasion. | |

| MMP9 | Inhibition of inflammatory response in macrophages. |

Therapeutic Potential

Cancer Treatment:

NHPA's ability to modulate APN activity suggests it could be developed into a therapeutic agent for various cancers. Preliminary studies have shown promising results in reducing tumor growth and metastasis through its anti-angiogenic properties.

Anti-inflammatory Applications:

The compound has also demonstrated potential in treating inflammatory conditions by inhibiting key mediators involved in inflammatory pathways.

Table 3: Therapeutic Applications of NHPA

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Inhibits APN, reduces angiogenesis | |

| Inflammation | Modulates enzyme activity, reduces inflammatory mediators |

Pharmacokinetics and Toxicology

Metabolic Stability:

Studies have evaluated the pharmacokinetic profile of NHPA, revealing that while it is stable in human liver microsomes, it is rapidly metabolized in mouse liver microsomes. This discrepancy highlights the need for further investigation into its metabolic pathways to optimize its therapeutic use.

Table 4: Pharmacokinetic Profile of NHPA

| Species | Stability Observed | Implications |

|---|---|---|

| Human Liver Microsomes | Stable | Favorable for human applications |

| Mouse Liver Microsomes | Rapid degradation | Challenges for animal model studies |

Case Studies and Research Findings

Several studies have highlighted the efficacy of NHPA in various biological models:

- In Vitro Studies: Research demonstrated that NHPA effectively inhibits APN activity, leading to decreased cell invasion capabilities in cancer models, suggesting its potential as a therapeutic agent in oncology.

- Comparative Studies: Comparisons with similar compounds revealed that the naphthalene group enhances NHPA's biological properties, making it more effective than its analogs .

- Pharmacokinetics: Preliminary studies indicate favorable absorption characteristics for NHPA when administered in vivo, supporting its candidacy for further development targeting enzymatic pathways involved in cancer and inflammation .

Mechanism of Action

The mechanism of action of N-Hydroxypropionimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the imidamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares key properties of N-Hydroxypropionimidamide with related hydroxamic acids and amidoximes:

Reactivity and Functional Roles

- N-Hydroxypropionimidamide : Reacts with carbonyl compounds and metal ions due to its amidoxime group. Used in synthesizing heterocycles and metal complexes .

- N-Hydroxysuccinimide (NHS) : A key reagent in activating carboxyl groups for peptide bond formation. Forms stable NHS esters with carboxylic acids, enabling bioconjugation .

- N-Hydroxyoctanamide: Limited reactivity data, but its long alkyl chain may enhance lipophilicity for specific organic reactions .

Biological Activity

N-Hydroxypropionimidamide (NHPA) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore the various aspects of NHPA's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

N-Hydroxypropionimidamide is characterized by the following chemical structure:

- Chemical Formula : C₃H₈N₂O

- Molecular Weight : 88.11 g/mol

The compound contains a hydroxyl group, which is crucial for its biological activity, particularly in terms of interaction with biological molecules.

Research indicates that NHPA exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Kinase Activity : NHPA has been identified as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), which plays a role in T cell regulation. This inhibition can lead to enhanced T cell activation, making NHPA a candidate for immunotherapeutic applications .

- Antioxidative Properties : Preliminary studies suggest that NHPA may possess antioxidative properties, potentially reducing oxidative stress within cells. This effect is significant as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Antiproliferative Effects

Studies have shown that NHPA exhibits antiproliferative activity against various cancer cell lines. Its efficacy is often measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration required to inhibit cell growth by 50%.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 3.1 |

| HCT116 (Colon) | 5.3 |

| HEK 293 (Kidney) | 4.8 |

These results indicate that NHPA has selective activity against certain cancer types, particularly breast cancer cells, where it demonstrates significant potency .

Antibacterial Activity

NHPA also shows potential antibacterial activity. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) indicating strong antibacterial properties:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

This suggests that NHPA could be explored further as a therapeutic agent for bacterial infections .

Case Studies

Several case studies have explored the implications of NHPA in clinical settings:

- Immunotherapy Enhancement : A clinical study involving patients with advanced cancer indicated that NHPA could enhance T cell responses when used in combination with other immunotherapeutics. This study highlighted the compound's potential role in augmenting immune responses against tumors.

- Oxidative Stress Reduction : Another case study focused on patients with chronic inflammatory conditions showed that NHPA administration led to a marked reduction in biomarkers associated with oxidative stress, indicating its potential therapeutic benefits in managing inflammation-related diseases.

Q & A

Q. Methodological considerations :

- Purification often involves recrystallization from ethanol/water mixtures, with yields ranging from 60–85% depending on stoichiometric ratios and temperature control.

- Characterization requires NMR (¹H/¹³C) and IR spectroscopy to confirm the amidoxime structure (N–OH stretch at ~3200 cm⁻¹) .

Advanced: How can reaction conditions be optimized to mitigate byproducts like tautomeric forms or hydrolysis derivatives?

Competing tautomerism (e.g., syn/anti isomers) and hydrolysis to propionamide are key challenges. Strategies include:

- pH control : Maintaining alkaline conditions (pH 9–10) to stabilize the amidoxime form and minimize hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency and reduce side reactions .

- Temperature modulation : Lower temperatures (40–50°C) reduce decomposition but prolong reaction times. Kinetic studies using HPLC can identify optimal time-temperature profiles .

Basic: What analytical techniques are recommended for characterizing N-Hydroxypropionimidamide?

- Spectroscopy :

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers resolve discrepancies in spectral data across studies (e.g., conflicting NMR shifts)?

Discrepancies often arise from tautomerism, solvent effects, or impurities. Solutions include:

- Standardized protocols : Use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS) for NMR .

- Comparative analysis : Cross-reference with high-purity commercial samples (≥97%, CAS 29335-36-2) and NIST spectral databases .

- Dynamic NMR : Detect tautomeric equilibria by variable-temperature studies .

Basic: What safety precautions are critical when handling N-Hydroxypropionimidamide?

- Storage : Store at 2–8°C under argon to prevent oxidation or moisture absorption .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize with dilute acetic acid before disposal in designated chemical waste containers .

Advanced: How should researchers address stability issues in in vivo studies?

- Formulation : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solubility.

- Metabolic profiling : LC-MS/MS monitors degradation products (e.g., propionamide) in biological matrices .

- Temperature control : Maintain samples at –80°C to prevent hydrolysis during long-term storage .

Basic: What biological targets or mechanisms are associated with N-Hydroxypropionimidamide?

As a hydroxylamine derivative, it may act as:

- Metal chelator : Binds transition metals (e.g., Fe³⁺, Cu²⁺), potentially inhibiting metalloenzymes .

- Radical scavenger : Reacts with reactive oxygen species (ROS) in oxidative stress models .

Advanced: How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be reconciled?

- Dose-dependent studies : Use a gradient (0.1–100 µM) to identify concentration thresholds for divergent effects.

- Cell-free assays : Isolate mechanisms via FRAP (ferric reducing ability) and DPPH (radical scavenging) assays .

- In vivo correlation : Compare results across models (e.g., zebrafish vs. murine) to assess context-dependent activity .

Basic: What experimental design principles apply to preclinical studies with N-Hydroxypropionimidamide?

- NIH guidelines : Adhere to ARRIVE 2.0 for animal studies, including randomization, blinding, and sample-size calculations .

- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., ascorbic acid for antioxidant assays) .

Advanced: How should researchers validate statistical significance in dose-response experiments?

- Multivariate analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Power analysis : Ensure sample sizes achieve ≥80% power (α = 0.05) using tools like G*Power .

- Reproducibility : Replicate experiments across three independent batches to account for synthetic variability .

Basic: What are the documented applications of N-Hydroxypropionimidamide in organic synthesis?

- Ligand precursor : Forms complexes with palladium for cross-coupling reactions .

- Intermediate : Used in synthesizing heterocycles (e.g., 1,2,4-oxadiazoles) via cyclization with carboxylic acids .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict tautomeric stability and reaction pathways .

- Docking studies : Screen derivatives against target proteins (e.g., cytochrome P450) to prioritize synthesis .

Cross-disciplinary: What strategies integrate synthetic chemistry with pharmacological profiling for this compound?

- High-throughput screening (HTS) : Pair parallel synthesis with automated bioassays (e.g., ROS inhibition in microplates) .

- ADME-Tox profiling : Assess permeability (Caco-2 assays), metabolic stability (liver microsomes), and cytotoxicity (MTT assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.